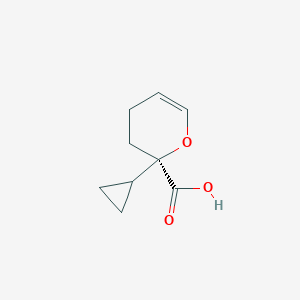![molecular formula C10H7NO5S B12995471 3-(Methoxycarbonyl)-5-oxo-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid](/img/structure/B12995471.png)
3-(Methoxycarbonyl)-5-oxo-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxycarbonyl)-5-oxo-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that contains both thiazole and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)-5-oxo-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thiazole and pyridine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methoxycarbonyl)-5-oxo-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
3-(Methoxycarbonyl)-5-oxo-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence, which have applications in electronics and photonics.
Mécanisme D'action
The mechanism of action of 3-(Methoxycarbonyl)-5-oxo-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(Methoxycarbonyl)-5-oxo-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid include other thiazole and pyridine derivatives, such as:
- 3-(Methoxycarbonyl)-5-oxo-5H-thiazolo[3,2-a]pyridine-6-carboxylic acid
- 3-(Methoxycarbonyl)-5-oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylic acid
- 3-(Methoxycarbonyl)-5-oxo-5H-thiazolo[3,2-a]pyridine-9-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields, offering potential advantages over similar compounds in terms of reactivity, stability, and activity.
Propriétés
Formule moléculaire |
C10H7NO5S |
|---|---|
Poids moléculaire |
253.23 g/mol |
Nom IUPAC |
3-methoxycarbonyl-5-oxo-[1,3]thiazolo[3,2-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C10H7NO5S/c1-16-10(15)6-4-17-8-5(9(13)14)2-3-7(12)11(6)8/h2-4H,1H3,(H,13,14) |
Clé InChI |
XGTABEAYQHMFMY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CSC2=C(C=CC(=O)N12)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


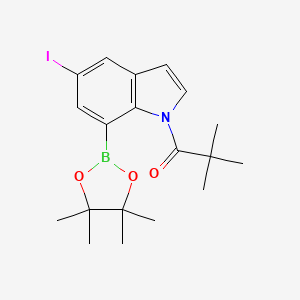
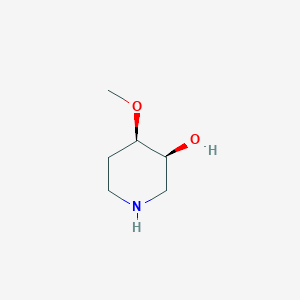
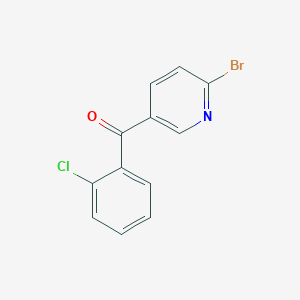


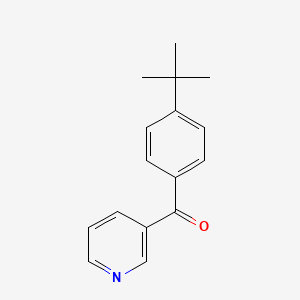


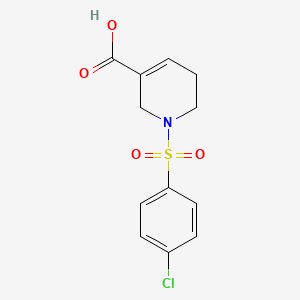
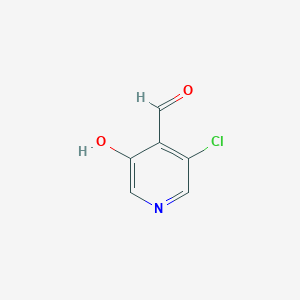

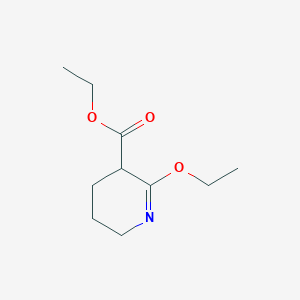
![1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B12995475.png)
